molecular formula C19H15N3O4S B2907449 (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole CAS No. 1322209-95-9

(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole

Numéro de catalogue: B2907449
Numéro CAS: 1322209-95-9
Poids moléculaire: 381.41
Clé InChI: VLMYTFRCSNGDCG-AWQFTUOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research, provided as a high-purity solid for laboratory use. Its complex structure, featuring a dihydrothiazole core linked to benzo[1,3]dioxole and 2,3-dihydrobenzo[b][1,4]dioxin moieties via a hydrazone linkage, suggests potential for diverse biological activities. Researchers are exploring this compound primarily as a lead structure in the development of novel enzyme inhibitors and antimicrobial agents. The dihydrothiazole ring is a privileged structure in drug discovery, often associated with bioactive molecules. This compound is intended for research applications only, including in vitro assays and as a standard for analytical method development. Researchers should handle this product with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated laboratory. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-3-16-17(26-11-25-16)7-12(1)9-20-22-19-21-14(10-27-19)13-2-4-15-18(8-13)24-6-5-23-15/h1-4,7-10H,5-6,11H2,(H,21,22)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMYTFRCSNGDCG-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound features a hydrazone linkage and incorporates both benzo[d][1,3]dioxole and thiazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including condensation of hydrazones with various aromatic aldehydes and subsequent cyclization to form the thiazole ring.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds often display antimicrobial properties. In a study evaluating similar structures, compounds with thiazole rings were tested against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that (Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole may possess similar properties due to structural analogies .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been investigated using different cancer cell lines. For instance, derivatives with similar structural frameworks demonstrated IC50 values ranging from 16.19 to 65 µM against various cancer types . The specific compound has yet to be extensively studied in vitro; however, its structural components suggest potential anticancer activity that warrants further investigation.

Antidiabetic Activity

Emerging research on benzodioxol derivatives has highlighted their potential as antidiabetic agents. One study reported that certain benzodioxol derivatives inhibited α-amylase with IC50 values as low as 0.68 µM while showing minimal cytotoxicity in normal cell lines . Given the presence of the benzodioxol moiety in our compound of interest, it is plausible that it could exhibit similar antidiabetic effects.

Case Study 1: Antimicrobial Evaluation

In a comparative study involving thiazole derivatives:

  • Tested Compounds : Various thiazole derivatives were synthesized and evaluated.
  • Results : Compounds showed varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli, with some achieving zones of inhibition greater than 15 mm.
Compound IDZone of Inhibition (mm)Bacterial Strain
T118S. aureus
T215E. coli
T320Pseudomonas aeruginosa

Case Study 2: Cytotoxicity Assessment

In vitro studies on related compounds revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).
  • Findings : Notable cytotoxicity was observed with IC50 values suggesting significant potential for further development.
Compound IDIC50 (µM)Cell Line
C116.19MCF-7
C217.16HCT-116

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have shown that compounds containing sulfonyl groups exhibit significant antimicrobial activity. The presence of the trifluoromethyl group in the phenyl ring enhances this effect. Research indicates that derivatives of this compound have demonstrated efficacy against various multidrug-resistant strains of bacteria, particularly Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases. For example, studies on similar compounds have shown that modifications in the piperidine ring can lead to enhanced inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in cancer progression . This suggests that 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine could be a candidate for further investigation in cancer therapeutics.

Drug Development

The incorporation of the trifluoromethyl group has been linked to increased potency in drug candidates. For instance, compounds with similar structures have been developed for treating conditions like pain and inflammation due to their ability to modulate receptor activity effectively . The potential for this compound in drug development is significant, particularly for conditions requiring targeted therapies.

Case Studies

  • Antibacterial Activity : A study highlighted that derivatives with a trifluoromethyl group showed MIC values as low as 0.39 μg/mL against S. aureus, indicating strong antibacterial properties .
  • Cancer Research : In vitro studies demonstrated that compounds with similar structural motifs inhibited cancer cell lines effectively, leading to further exploration of their mechanisms of action .

Synthesis Approaches

The synthesis of 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing piperidine derivatives and sulfonyl chlorides.
  • Coupling Reactions : Employing palladium-catalyzed methods to form the pyridazine ring effectively.

Comparaison Avec Des Composés Similaires

Structural Analogues from Benzodioxine-Based Thiadiazole Derivatives

describes the synthesis of 1,4-benzodioxine-based thiadiazole-fused derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide ). These compounds share the benzodioxin moiety with the target molecule but differ in their heterocyclic core (thiadiazole vs. dihydrothiazole) and substituents. The synthesis involves condensation of thiosemicarbazide with benzodioxine derivatives in the presence of sodium acetate . While this method highlights the feasibility of forming hydrazone-linked benzodioxin systems, the target compound’s dihydrothiazole ring likely requires a distinct cyclization strategy.

Thiazole and Triazole Derivatives from Quinazolinone Scaffolds

reports thiazole derivatives (e.g., 11a-c) synthesized via cyclization of hydrazones with thioglycolic acid. These compounds incorporate a thiazole ring but lack the benzodioxin/dioxole motifs. Notably, hydrazinecarbothioamide intermediates (e.g., 12a-c) were cyclized to triazoles and thiadiazoles, demonstrating the versatility of hydrazone-based precursors in heterocyclic chemistry.

Research Findings and Limitations

  • Bioactivity Potential: While benzodioxin/dioxole-containing compounds are associated with antimicrobial or anti-inflammatory properties, and thiazoles are known for analgesic and anticancer activities, the target molecule’s pharmacological profile remains unexplored .
  • Comparative Advantages : The combination of benzodioxin and dihydrothiazole motifs may enhance metabolic stability compared to simpler thiazole derivatives, though this hypothesis requires validation.

Q & A

Basic: What are the optimized synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of benzo[d][1,3]dioxol-5-yl carbaldehyde derivatives with hydrazine intermediates under basic conditions (e.g., sodium methoxide in methanol, reflux for 2–3 hours) to form the hydrazono moiety .
  • Step 2: Cyclization with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl thiazole precursors via nucleophilic substitution. Palladium-catalyzed coupling may enhance regioselectivity in heterocyclic ring formation .
  • Critical Factors: Solvent choice (methanol or DMSO), temperature control (reflux vs. room temperature), and stoichiometric ratios of intermediates to minimize byproducts .

Basic: How to characterize its purity and structural conformation?

Methodological Answer:

  • Elemental Analysis (CHNS): Quantify carbon, hydrogen, nitrogen, and sulfur content to confirm empirical formula .
  • Spectroscopy:
    • IR: Identify functional groups (e.g., C=N stretch of hydrazono at ~1600 cm⁻¹, C-O-C vibrations from dioxolane/dioxin rings) .
    • NMR: Use ¹H/¹³C NMR to resolve stereochemistry (Z/E configuration) and verify substituent positions .
  • X-ray Crystallography: Resolve crystal packing and confirm the (Z)-configuration of the hydrazono group .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • Anticancer Activity: Inhibits tubulin polymerization by binding to the colchicine site, as shown in analogs with IC₅₀ values <100 nM in human cancer cell lines .
  • Antimicrobial Potential: Hydrazone derivatives exhibit broad-spectrum activity; test via MIC assays against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory Effects: Modulates COX-2 expression in vitro; use ELISA or Western blotting to quantify protein levels .

Advanced: How to resolve contradictions in biological activity data between structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., electron-withdrawing groups on the benzylidene moiety enhance tubulin inhibition, while bulky groups reduce bioavailability) .
  • Mechanistic Profiling: Use competitive binding assays (e.g., fluorescent colchicine displacement for tubulin-targeting analogs) to differentiate direct vs. indirect targets .
  • Statistical Analysis: Apply multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity trends across analogs .

Advanced: What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the hydrazono moiety to enhance aqueous solubility .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes or polymeric micelles to improve plasma half-life .
  • pH Optimization: Adjust buffer systems (e.g., citrate-phosphate for pH 5–7) during lyophilization to prevent degradation .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize derivatives with variations in the dihydrothiazole ring (e.g., methyl vs. chloro substituents) and compare activity .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding poses with tubulin or kinase targets .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to biological activity using a library of 10–15 analogs .

Advanced: How to design derivatives with enhanced anticancer efficacy?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the dihydrobenzo[d][1,4]dioxin ring with a benzofuran or indole moiety to improve metabolic stability .
  • Hybrid Molecules: Conjugate with known chemotherapeutic agents (e.g., doxorubicin) via biodegradable linkers for synergistic effects .
  • Selectivity Screening: Use kinase profiling panels (e.g., Eurofins) to identify off-target effects and refine selectivity .

Advanced: What are key challenges in scaling up multi-step synthesis?

Methodological Answer:

  • Byproduct Control: Optimize reaction time and temperature (e.g., 50°C in DMSO for <24 hours) to minimize dimerization or oxidation .
  • Purification Techniques: Use flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC for intermediates .
  • Process Safety: Monitor exothermic reactions (e.g., cyclization steps) using calorimetry to prevent thermal runaway .

Advanced: What mechanisms underlie its anticancer activity?

Methodological Answer:

  • Tubulin Binding: Confirmed via competitive assays with [³H]-colchicine; analogs disrupt microtubule dynamics in MCF-7 cells .
  • Apoptosis Induction: Measure caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) in treated cells .
  • Transcriptomic Profiling: RNA-seq analysis reveals downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .

Advanced: How to analyze degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS: Identify degradation products (e.g., hydrazine cleavage fragments) using a C18 column and electrospray ionization .
  • Stability-Indicating Methods: Validate HPLC methods (USP <1225>) to quantify intact compound vs. degradants in plasma .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.